1-(Thiophene-2-carbonyl)pyrrolidine
Overview
Description
1-(Thiophene-2-carbonyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a thiophene ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophene-2-carbonyl)pyrrolidine can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions and yields the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors or batch processing techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophene-2-carbonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, organometallic compounds.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(Thiophene-2-carbonyl)pyrrolidine has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new drugs or biochemical probes.
Mechanism of Action
The mechanism by which 1-(Thiophene-2-carbonyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The thiophene ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
1-(Thiophene-2-carbonyl)pyrrolidine can be compared with other similar compounds, such as:
Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring but differ in the attached functional groups, leading to variations in reactivity and applications.
Pyrrolidine derivatives:
Uniqueness: The combination of the thiophene and pyrrolidine rings in this compound provides a unique scaffold that can be tailored for specific applications, offering advantages in terms of reactivity and versatility compared to simpler analogs.
Properties
IUPAC Name |
pyrrolidin-1-yl(thiophen-2-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGKFZHNWGCUPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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